4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid
Description
4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is a γ-keto carboxylic acid derivative characterized by a phenyl ring substituted with a 2-methoxyethoxy group at the para position. The compound’s structure comprises a four-carbon chain with a ketone group at the γ-position and a terminal carboxylic acid. The 2-methoxyethoxy substituent (-OCH2CH2OCH3) introduces both ether and methoxy functionalities, influencing the compound’s electronic and steric properties.
Properties
IUPAC Name |
4-[4-(2-methoxyethoxy)phenyl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-17-8-9-18-11-4-2-10(3-5-11)12(14)6-7-13(15)16/h2-5H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCIFWNVZMCGAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Using Succinic Anhydride
- Starting Material: 4-(2-Methoxyethoxy)phenol or related alkoxybenzene derivatives.
- Reagents: Succinic anhydride as the acylating agent.
- Catalyst: Lewis acids such as aluminum chloride (AlCl3), tin chloride (SnCl4), ferric chloride (FeCl3), or titanium tetrachloride (TiCl4).
- Solvent: Dichlorobenzenes (ortho-, meta-, para-, or mixtures) are preferred for their ability to enhance regioselectivity and yield.
- Reaction Conditions: Temperature range from -30 °C to 70 °C, preferably -20 °C to 20 °C; reaction times vary but can extend to 20+ hours under stirring and cooling.
Mechanism: The Lewis acid activates succinic anhydride, facilitating electrophilic aromatic substitution on the alkoxybenzene ring to introduce the 4-oxobutyric acid moiety at the para position relative to the alkoxy substituent.
Outcome: High regioselectivity favoring the para-substituted product with yields up to 95% and purity exceeding 99% para-isomer, as confirmed by gas chromatography.
Reduction and Further Functionalization
- Reduction: The keto group in 4-alkoxyphenyl-4-oxobutyric acid can be selectively reduced to the corresponding alcohol or butyric acid derivative.
- Methods: Catalytic hydrogenation using palladium on carbon (Pd/C) under mild conditions is preferred for its environmental friendliness and high yield (~97%).
- Alternative Reductions: Wolff-Kishner reduction or zinc/mercury amalgam reduction are possible but less favored due to waste and harsher conditions.
- Post-Reduction: The acid can be converted to acid halides (e.g., acid chlorides) using reagents like thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), or phosphorus pentachloride (PCl5) for further synthetic applications.
Detailed Experimental Examples
Reaction Optimization and Industrial Considerations
- Solvent Choice: Dichlorobenzenes improve regioselectivity and facilitate isolation of the para-substituted product by differential solubility of isomers.
- Lewis Acid Equivalents: Typically 2.0 to 2.5 equivalents relative to succinic anhydride for optimal conversion.
- Temperature Control: Maintaining low to moderate temperatures (-20 °C to 20 °C) reduces side reactions and improves selectivity.
- Scale-Up: Continuous flow reactors and optimized stirring and cooling systems are recommended for industrial scale to enhance safety and reproducibility.
Summary Table of Preparation Parameters
| Parameter | Range/Value | Comments |
|---|---|---|
| Starting Material | 4-(2-Methoxyethoxy)phenol or anisole derivatives | Alkoxy substituent critical for regioselectivity |
| Acylating Agent | Succinic anhydride | Provides 4-oxobutyric acid moiety |
| Lewis Acid Catalyst | AlCl3, SnCl4, FeCl3, TiCl4 | AlCl3 most commonly used |
| Solvent | Ortho-, meta-, para-dichlorobenzene | Enhances para-selectivity and product isolation |
| Temperature | -30 °C to 70 °C (preferably -20 °C to 20 °C) | Controls reaction rate and selectivity |
| Reaction Time | 20-24 hours | Ensures complete conversion |
| Reduction Method | Catalytic hydrogenation (Pd/C) | High yield, mild conditions |
| Acid Chloride Formation | Thionyl chloride, POCl3 | For further synthetic transformations |
Research Findings and Analytical Data
- Purity: Gas chromatography confirms >99% para-isomer purity.
- Yields: Friedel-Crafts acylation yields up to 95%; catalytic hydrogenation yields ~97%.
- Melting Points: 4-(4-methoxyphenyl)-4-oxobutyric acid melts at 147-148 °C; reduced acid melts at ~61 °C.
- NMR Data: Characteristic proton signals confirm structure and substitution pattern.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical research.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Table 1: Comparative Data for 4-Oxobutyric Acid Derivatives
Substituent Effects on Properties
Electronic Effects
- Similarly, the dimethylamino group in CAS 52241-00-6 introduces strong electron-donating effects, increasing basicity and pH-dependent solubility .
Steric and Solubility Effects
- Bulkier Substituents : Fenbufen’s biphenyl group increases lipophilicity, favoring membrane penetration and anti-inflammatory activity . Conversely, the cyclohexyl group in Esfar adds steric bulk, possibly enhancing receptor selectivity .
- Polar Groups : The methylsulfonamide group in CAS 100632-57-3 improves water solubility, making it suitable as a synthetic intermediate for ibutilide, an antiarrhythmic agent .
Conformational Differences
- Phenoxy analogs (e.g., 4-(4-chlorophenoxy)butanoic acid) exhibit slight carboxyl group twisting, which may influence crystal packing or protein binding compared to the target compound’s planar conformation .
Biological Activity
4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: CHO
- CAS Number: 3153-44-4
- Molecular Weight: 236.26 g/mol
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with specific cellular targets, leading to alterations in molecular pathways that could affect various biological processes. Current studies suggest potential interactions with proteins involved in metabolic pathways and cellular stress responses.
Antioxidant Properties
Research indicates that derivatives of this compound may exhibit antioxidant properties, which can play a role in mitigating oxidative stress-related diseases. Antioxidants are crucial in preventing cellular damage caused by reactive oxygen species (ROS).
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the compound’s effects on cancer cell lines. The results indicate variable cytotoxic effects depending on the concentration and exposure time, suggesting a potential role as a chemotherapeutic agent.
Pharmacokinetics
Currently, the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound is not well-defined. Further studies are needed to establish its bioavailability and metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Cytotoxicity | Variable effects on cancer cells |
Table 2: Cytotoxicity Assay Results
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | |
| HeLa (Cervical Cancer) | 15 | |
| A549 (Lung Cancer) | 30 |
Case Studies
- Case Study on Cytotoxicity : In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in an IC50 value of 25 μM, indicating moderate cytotoxic potential. The study highlighted the need for further exploration into its mechanisms of action against cancer cells.
- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid, and what critical purification steps are required?
- Methodology :
- Friedel-Crafts Acylation : A common approach involves reacting maleic anhydride with a substituted aromatic compound (e.g., 4-(2-methoxyethoxy)benzene) under acidic conditions to form the ketone intermediate.
- Hydrolysis and Oxidation : The intermediate is hydrolyzed to yield the oxobutanoic acid backbone. For example, 4-methoxy-4-oxobutanoic acid synthesis requires rigorous drying to remove methanol residues, as detected via H NMR (δ 2.60–2.80 for CH, δ 3.68 for OCH) .
- Purification : Column chromatography or recrystallization is used to isolate the final product. Ensure solvent-free intermediates to avoid side reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- H/C NMR : Key signals include the methoxy group (δ ~3.5–3.7 ppm), aromatic protons (δ ~6.8–7.5 ppm), and the ketone-adjacent CH groups (δ ~2.6–2.8 ppm). Compare with reference data for analogous compounds .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) at m/z 252.0735 (CHO).
- IR Spectroscopy : Detect the carbonyl stretch (~1700–1750 cm) for the ketone and carboxylic acid groups .
Q. What experimental protocols are recommended for determining the compound’s solubility and stability under varying pH and temperature conditions?
- Methodology :
- Solubility Tests : Use shake-flask methods in solvents (e.g., DMSO, water, ethanol) at 25°C. Monitor via UV-Vis spectroscopy or HPLC.
- Stability Studies : Incubate the compound at 4°C, 25°C, and 40°C under acidic (pH 2), neutral (pH 7), and basic (pH 10) conditions. Analyze degradation products via LC-MS .
Advanced Research Questions
Q. How can stereochemical outcomes (e.g., enantiomer formation) be controlled during the synthesis of derivatives like this compound?
- Methodology :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., organocatalysts or metal complexes) during key steps like Michael additions to favor specific enantiomers .
- Chromatographic Resolution : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers post-synthesis. Validate purity via polarimetry or chiral HPLC .
Q. What strategies are effective in resolving contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?
- Methodology :
- Dose-Response Studies : Test across a wide concentration range (nM to mM) to identify therapeutic windows and off-target effects.
- Mechanistic Profiling : Use RNA sequencing or proteomics to map pathways affected by the compound. Compare results with structurally similar analogs (e.g., fluorophenyl derivatives) to isolate substituent-specific effects .
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of this compound derivatives with enhanced pharmacological properties?
- Methodology :
- Density Functional Theory (DFT) : Calculate electron distribution and reactive sites to predict regioselectivity in substitution reactions.
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases, receptors) to prioritize derivatives for synthesis. Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What are the challenges in analyzing metabolic pathways of this compound in vivo, and how can isotope labeling (e.g., C) address them?
- Methodology :
- Stable Isotope Tracing : Synthesize C-labeled analogs to track metabolic fate using LC-MS/MS. Focus on oxidation/reduction products (e.g., 4-hydroxybutyric acid derivatives) .
- Microsomal Assays : Incubate the compound with liver microsomes to identify phase I/II metabolites. Use cytochrome P450 inhibitors to elucidate enzymatic pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound across studies?
- Methodology :
- Standardized Conditions : Reacquire NMR spectra under identical conditions (solvent, temperature, concentration) as conflicting studies.
- Crystallographic Validation : Resolve ambiguity via X-ray diffraction to confirm bond lengths and angles. Compare with structurally characterized analogs (e.g., 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid) .
Tables for Key Data
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHO | |
| CAS Number | 103987-16-2 | |
| Key H NMR Signals | δ 3.68 (OCH), δ 2.60–2.80 (CH) | |
| Synthetic Yield (Typical) | 85–97% | |
| Solubility in DMSO | >50 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
